4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-4-fluorobenzoyl group and a pyrimidine ring substituted with a fluorine and a methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-fluorobenzoyl chloride with piperazine to form 4-(2-chloro-4-fluorobenzoyl)piperazine. This intermediate is then reacted with 5-fluoro-6-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H15ClF2N4O |
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Molecular Weight |
352.76 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15ClF2N4O/c1-10-14(19)15(21-9-20-10)22-4-6-23(7-5-22)16(24)12-3-2-11(18)8-13(12)17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
MRGFNJCGCXCEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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